molecular formula C19H18N4O3S B2738992 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897475-95-5

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No. B2738992
CAS RN: 897475-95-5
M. Wt: 382.44
InChI Key: RCPFQQWFFDHZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, etc .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It could include toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or suggesting areas of future research or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding .

properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-5-4-8-16-17(13)20-19(27-16)22-11-9-21(10-12-22)18(24)14-6-2-3-7-15(14)23(25)26/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPFQQWFFDHZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

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